molecular formula C14H10O2 B14256420 6-Hydroxy-3-methyl-1H-phenalen-1-one CAS No. 477202-50-9

6-Hydroxy-3-methyl-1H-phenalen-1-one

Cat. No.: B14256420
CAS No.: 477202-50-9
M. Wt: 210.23 g/mol
InChI Key: JIZDJFHQCJMDGZ-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methyl-1H-phenalen-1-one is an organic compound that belongs to the phenalenone family It is characterized by a phenalenone core structure with a hydroxyl group at the 6th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methyl-1H-phenalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenalenone derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.

    Methylation: The methyl group at the 3rd position is introduced using methylation reactions, often employing methyl iodide (MeI) as the methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactions: Utilizing large reactors to carry out the hydroxylation and methylation reactions under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-1H-phenalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at various positions on the phenalenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

6-Hydroxy-3-methyl-1H-phenalen-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-1H-phenalen-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-3-methyl-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group at the 6th position and a methyl group at the 3rd position differentiates it from other phenalenone derivatives.

Properties

CAS No.

477202-50-9

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

6-hydroxy-3-methylphenalen-1-one

InChI

InChI=1S/C14H10O2/c1-8-7-13(16)11-4-2-3-10-12(15)6-5-9(8)14(10)11/h2-7,15H,1H3

InChI Key

JIZDJFHQCJMDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC3=C(C=CC1=C32)O

Origin of Product

United States

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